1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole
Description
1-Methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a methyl group at the 1-position and a pyrrolidin-2-ylmethoxy substituent at the 2-position. This structure combines the heterocyclic benzimidazole core with a pyrrolidine moiety linked via an ether bridge, which may enhance solubility and modulate biological interactions.
Properties
IUPAC Name |
1-methyl-2-(pyrrolidin-2-ylmethoxy)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-16-12-7-3-2-6-11(12)15-13(16)17-9-10-5-4-8-14-10/h2-3,6-7,10,14H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZIHUWFEXMGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1OCC3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole typically involves the reaction of 1-methyl-1H-benzodiazole with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene or ethanol. Catalysts like palladium on carbon (Pd/C) or Raney nickel can be used to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system can be set up using a stainless steel column packed with a suitable catalyst, and the reactants can be passed through the column under controlled conditions to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenated benzodiazole derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The benzimidazole scaffold allows for diverse substitutions, significantly altering physicochemical and biological properties. Below is a comparison of key analogues:
*Calculated based on analogous structures.
Key Observations :
- Pyrrolidin-2-ylmethoxy vs. Piperidin-2-yl : The ether linkage in the target compound may improve water solubility compared to the direct piperidine substitution in , which has a bulkier, more lipophilic ring.
- Methylthio vs.
- Phenolic Derivatives (1b, 5b): These compounds exhibit strong antioxidant and antimicrobial activities due to hydroxyl groups , suggesting that electron-donating substituents enhance bioactivity.
Antimicrobial Activity
Selected MIC (Minimum Inhibitory Concentration) values for benzimidazole derivatives:
Insights :
- Polar substituents (e.g., hydroxyls in 5b) correlate with potent antimicrobial activity, particularly against Gram-positive bacteria like S. aureus .
- The target compound’s pyrrolidinylmethoxy group may similarly enhance interactions with microbial targets, though experimental validation is needed.
Binding Affinity and Molecular Docking
Biological Activity
1-Methyl-2-(pyrrolidin-2-ylmethoxy)-1H-1,3-benzodiazole is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{16}N_{2}O
- Molecular Weight : Approximately 204.27 g/mol
The compound features a benzodiazole core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
Pharmacological Properties
This compound exhibits several pharmacological activities:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which can be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in preventing oxidative stress-related diseases .
- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial effects against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting metabolic pathways essential for bacterial survival .
- CNS Activity : The benzodiazole derivatives are often associated with central nervous system (CNS) effects. Research suggests that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound can be explained through various mechanisms:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammatory responses .
- Modulation of Receptor Activity : It is proposed that the compound interacts with specific receptors in the CNS, influencing neurotransmission and potentially alleviating symptoms associated with anxiety and depression .
- Metal Chelation : The ability of the compound to chelate metal ions may contribute to its neuroprotective effects by reducing metal-induced oxidative stress in neuronal cells .
Study 1: Antioxidant Potential
In a study assessing the antioxidant capacity of various benzodiazole derivatives, this compound was found to exhibit IC50 values comparable to established antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at combating oxidative stress-related conditions.
Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity .
Study 3: Neuroprotective Effects
Research investigating the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress revealed that the compound significantly reduced cell death and apoptosis markers. This points towards its potential application in treating neurodegenerative disorders like Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
